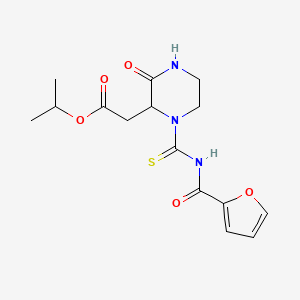

Isopropyl 2-(1-((furan-2-carbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

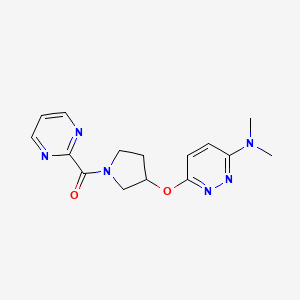

The compound is a complex organic molecule that includes several functional groups: an isopropyl group, a furan-2-carbonyl group, a carbamothioyl group, and a piperazin-2-yl group . These groups suggest that the compound could participate in a variety of chemical reactions.

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan-2-carbonyl isothiocyanate has been used as a precursor in the synthesis of a variety of heterocycles . The reactivity of acyl isothiocyanates, such as furan-2-carbonyl isothiocyanate, is determined by four active centers: the nucleophilic nitrogen and sulfur atoms, and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups .

Chemical Reactions Analysis

Furan-2-carbonyl isothiocyanate, a component of the compound, has been shown to participate in diverse types of reactions, especially multicomponent reactions . These reactions have been used for the rapid synthesis of many heterocyclic compounds .

Aplicaciones Científicas De Investigación

Enantioselective Acylation Studies

A study by Hara et al. (2013) explored the use of racemic 1-(furan-2-yl)ethanols for enantioselective acylation. This process involved Candida antarctica lipase B and vinyl acetate, showing potential in the synthesis of furan-based alcohols.

Novel Annelated 2-Oxopiperazines Synthesis

In the research by Svetlana et al. (2015), the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides was studied. This led to the formation of new methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido pyrazine-9-carboxylates, suggesting a method for creating new heterocyclic systems.

Pharmacological Properties of Triazoline-Thiones

A study by Siwek et al. (2008) investigated 3-(2-methyl-furan-3-yl)-4-substituted-Δ2-1,2,4-triazoline-5-thiones, showing strong antinociceptive properties in mice. This indicates potential applications in pain management.

Substituent Effects in Furan Synthesis

The work of Horaguchi et al. (1986) demonstrated the synthesis of 4,5-Dihydro-3H-naphtho furans with various substituents, offering insights into the effects of different substituents on furan formation.

Cascade Carbonylations for Furan-Acetates

He et al. (2015) developed a novel synthesis of 2-(furan-3-yl)acetates via palladium-catalyzed reactions. This method is significant for constructing biologically important naphtho furan-5-ol scaffolds.

Synthesis of Novel Furan Derivatives

Research by Chen et al. (2017) resulted in the isolation of new furan derivatives from a mangrove-derived endophytic fungus, indicating potential in discovering new biologically active compounds.

Analysis of Biochemical Parameters

A study by Danilchenko (2017) on the treatment with sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate showed changes in serum biochemical parameters in rats. This could imply potential use as an antioxidant and immune-modulating agent.

Propiedades

IUPAC Name |

propan-2-yl 2-[1-(furan-2-carbonylcarbamothioyl)-3-oxopiperazin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c1-9(2)23-12(19)8-10-13(20)16-5-6-18(10)15(24)17-14(21)11-4-3-7-22-11/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,16,20)(H,17,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXBCXSHNLLFBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-(1-((furan-2-carbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)

![N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2514356.png)

![1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2514357.png)

![(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514358.png)

![1-Benzofuran-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2514359.png)

![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride](/img/no-structure.png)

![[[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate](/img/structure/B2514361.png)

![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2514362.png)